
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)prop-2-enenitrile
Vue d'ensemble
Description
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a benzodioxin ring, a fluorophenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated precursor.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the benzodioxin-fluorophenyl intermediate and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Applications De Recherche Scientifique
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, including its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies to elucidate the interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylprop-2-enenitrile: Lacks the fluorine substituent on the phenyl ring.
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-chlorophenyl)prop-2-enenitrile: Contains a chlorine substituent instead of fluorine.
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)prop-2-enenitrile: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)prop-2-enenitrile imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Propriétés
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c18-15-4-2-13(3-5-15)14(11-19)9-12-1-6-16-17(10-12)21-8-7-20-16/h1-6,9-10H,7-8H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLXUNPOGRTJS-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C(C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C(/C#N)\C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-({[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4832298.png)
![7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4832303.png)

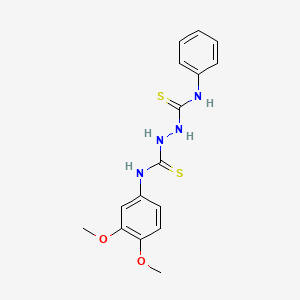
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4832322.png)
![ethyl 2-({2-cyano-3-[3-ethoxy-4-(propionyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4832328.png)
![6-[(2-Chloropyridin-3-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4832337.png)
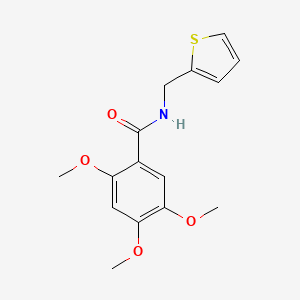
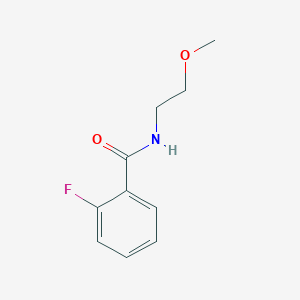
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4832358.png)
![N-(3-chloro-4-fluorophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B4832366.png)
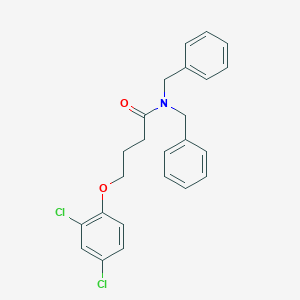
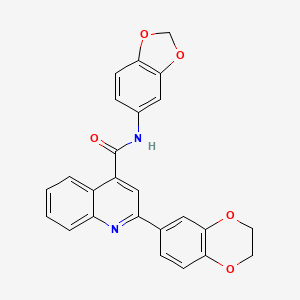
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4832387.png)
